molecular formula C12H11N3O6 B14410785 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione CAS No. 81077-42-1

2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione

Cat. No.: B14410785
CAS No.: 81077-42-1
M. Wt: 293.23 g/mol
InChI Key: BQAKHHRVYRJWIC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 2-nitrophenylhydrazine. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves the formation of a hydrazone linkage between the Meldrum’s acid and the 2-nitrophenylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives .

Scientific Research Applications

2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

81077-42-1

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

2,2-dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H11N3O6/c1-12(2)20-10(16)9(11(17)21-12)14-13-7-5-3-4-6-8(7)15(18)19/h3-6,13H,1-2H3

InChI Key

BQAKHHRVYRJWIC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C

solubility

25 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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